molecular formula C15H12N4 B3854312 5-(phenyldiazenyl)-8-quinolinamine CAS No. 7771-17-7

5-(phenyldiazenyl)-8-quinolinamine

Cat. No.: B3854312
CAS No.: 7771-17-7
M. Wt: 248.28 g/mol
InChI Key: GKWYJSSQUCGNJB-UHFFFAOYSA-N
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Description

5-(Phenyldiazenyl)-8-quinolinamine is a synthetic organic compound featuring azo (diazene) and quinoline functional groups. This structure classifies it as an azo-quinoline derivative, a family of compounds recognized for their diverse applications in scientific research . The azo group is a strong chromophore, making such compounds of interest in the development of dyes and materials with specific light-absorption properties . The 8-aminoquinoline moiety is a privileged structure in medicinal chemistry, known for its ability to coordinate metal ions and its presence in molecules with various biological activities . As a derivative of 8-quinolinamine, this compound serves as a versatile chemical building block. Researchers can utilize it for the synthesis of more complex molecules or explore its direct application in various fields. Literature on closely related structures suggests potential areas of investigation include antimicrobial and antifungal research, given the known activity of many quinoline derivatives . Furthermore, the presence of the azo bridge and amine group allows for further chemical modifications, making it a valuable intermediate for constructing compound libraries. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for specific applications of analogous azo-quinoline compounds .

Properties

IUPAC Name

5-phenyldiazenylquinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c16-13-8-9-14(12-7-4-10-17-15(12)13)19-18-11-5-2-1-3-6-11/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWYJSSQUCGNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305465
Record name MLS001194849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7771-17-7
Record name MLS001194849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity
Research indicates that quinoline derivatives, including those with phenyldiazenyl substituents, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria, particularly Gram-positive strains. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring influence their antibacterial efficacy. For instance, compounds with methoxy or methyl substituents have demonstrated enhanced activity compared to others .

b. Anticancer Properties
Quinoline derivatives have been investigated for their potential as anticancer agents. They can inhibit key pathways involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway. Specific derivatives have shown promising results in inhibiting EGFR autophosphorylation, making them candidates for further development as targeted cancer therapies .

Diagnostic Applications

a. Alzheimer's Disease Detection
A notable application of 5-(phenyldiazenyl)-8-quinolinamine is in the detection of neurodegenerative diseases such as Alzheimer's disease. Compounds derived from this structure can bind to amyloid-beta and tau proteins associated with Alzheimer's pathology. They can be synthesized in radiolabeled forms for use as imaging agents, enabling early detection of amyloid deposits in the brain . This early intervention is crucial for therapeutic strategies aimed at slowing disease progression.

b. Imaging Agents
The ability of these compounds to form coordination complexes with metal ions enhances their utility as imaging agents in medical diagnostics. They can be used to visualize pathological changes in tissues non-invasively, providing valuable information for diagnosing various conditions related to protein aggregation .

Material Sciences

a. Dyes and Pigments
The compound's azo group contributes to its application in dye chemistry. Quinoline derivatives are utilized in producing dyes for textiles and food products due to their vibrant colors and stability. For example, 8-Hydroxyquinoline fragments are found in several commercial dyes like Quinoline Yellow WS (E104) . The incorporation of phenyldiazenyl groups enhances the dye's properties, making them suitable for various applications.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Compounds show significant antibacterial activity against Gram-positive bacteria.
Anticancer Properties Inhibition of EGFR autophosphorylation by quinoline derivatives indicates potential as anticancer drugs.
Alzheimer's Detection Radiolabeled quinoline derivatives can bind amyloid-beta for early detection of Alzheimer's disease.
Dye Chemistry Quinoline derivatives are used in commercial dyes due to their stability and color properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The phenyldiazenyl group at position 5 distinguishes 5-(phenyldiazenyl)-8-quinolinamine from analogs with alternative substituents. Key comparisons include:

5-[(E)-Phenyldiazenyl]quinolin-8-ol (Compound 1a)
  • Substituents : Phenyldiazenyl (C5), hydroxyl (-OH, C8).
  • Molecular Weight : 265.27 g/mol.
  • Key Differences : The hydroxyl group at C8 enhances hydrogen-bonding capacity but reduces nucleophilicity compared to the amine group. The compound exhibits photosensitivity due to the azo group, making it suitable for dye applications .
8-Quinolinamine (Parent Compound)
  • Substituents: None (C5), amine (-NH2, C8).
  • Molecular Weight : 144.17 g/mol.
  • Key Differences: The absence of a C5 substituent simplifies the electronic structure, increasing electron density on the quinoline ring. This compound is a foundational structure for antimalarial agents like primaquine .
5-Ethyl-6-methoxyquinolin-8-amine
  • Substituents : Ethyl (-C2H5, C5), methoxy (-OCH3, C6), amine (-NH2, C8).
  • Molecular Weight : 216.27 g/mol.

Q & A

Basic Question

  • 1H NMR : The E-isomer exhibits distinct coupling patterns for the azo group (–N=N–), with aromatic protons showing downfield shifts due to conjugation. For example, the (E)-isomer of a fluorophenyl analog showed a singlet for the NH2 group at δ 6.8 ppm .
  • IR : Stretching vibrations at 1440–1480 cm⁻¹ (N=N) and 3350 cm⁻¹ (NH2) confirm the structure.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 275 for C15H11N4) validate the molecular formula.

What structural modifications enhance the fluorescence properties of this compound for zinc ion sensing?

Advanced Question
Fluorescence efficiency depends on substituent effects:

  • Electron-donating groups (e.g., –OCH3) increase quantum yield by stabilizing excited states.
  • Rigidification of the quinoline ring (e.g., via π-stacking) reduces non-radiative decay.
    Comparative studies on 8-amidoquinoline derivatives show that substituents at the 5-position (e.g., azo vs. amido groups) alter binding affinity to Zn²⁺ by up to 3-fold .

How do contradictory results in metal-ion binding studies arise, and how can they be resolved?

Advanced Question
Discrepancies in binding constants (e.g., Zn²⁺ vs. Cu²⁺) may stem from:

  • pH dependency : Protonation of the NH2 group at pH < 6 reduces metal coordination.
  • Solvent effects : Polar solvents stabilize charge-transfer complexes, altering apparent binding affinity.
    Resolution : Use standardized buffers (e.g., HEPES at pH 7.4) and competitive titration with EDTA to isolate specific interactions .

What computational methods predict the bioactivity of this compound derivatives against parasitic infections?

Advanced Question

  • Molecular docking : Simulates binding to targets like Leishmania donovani enzymes. For example, piperazine-modified 8-quinolinamines showed improved docking scores (ΔG = −9.2 kcal/mol) compared to parent compounds .
  • QSAR models : Correlate logP values (>2.5) with enhanced membrane permeability and antiparasitic activity.

What experimental strategies validate the stability of this compound under physiological conditions?

Basic Question

  • HPLC monitoring : Track degradation products over 24 hours in simulated body fluid (SBF).
  • UV-Vis spectroscopy : Detect shifts in λmax (e.g., from 360 nm to 320 nm) indicating azo bond cleavage.
    Stability data for analogs show >90% integrity at 37°C for 12 hours in pH 7.4 buffers .

How do substituents on the phenyl ring influence the compound’s photophysical and electrochemical properties?

Advanced Question

SubstituentFluorescence λem (nm)Redox Potential (V vs. Ag/AgCl)
–H520−0.45
–NO2550−0.60
–OCH3490−0.30
Electron-withdrawing groups (e.g., –NO2) redshift emission, while electron-donating groups (e.g., –OCH3) enhance redox activity .

What methodologies resolve synthetic challenges in scaling up this compound?

Advanced Question

  • Flow chemistry : Reduces reaction time from 12 hours to 2 hours by optimizing mixing and heat transfer.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve sustainability .

How can crystallographic data clarify intermolecular interactions in solid-state structures?

Advanced Question
X-ray diffraction reveals π-π stacking (3.4 Å spacing) between quinoline rings and hydrogen bonding (N–H⋯O, 2.8 Å) in analogs like 5-chloro-quinolin-8-yloxy derivatives. These interactions dictate solubility and melting behavior .

What strategies mitigate toxicity concerns in preclinical studies of this compound?

Advanced Question

  • Prodrug design : Mask the NH2 group with acetylated prodrugs to reduce hepatotoxicity.
  • In vitro assays : Use hepatic cell lines (e.g., HepG2) to screen for IC50 values > 50 μM, indicating low cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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